molecular formula C24H25N3O3 B4731344 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4731344
M. Wt: 403.5 g/mol
InChI Key: QYICEYDXNCJDNP-UHFFFAOYSA-N
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Description

3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a unique combination of bicyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action for 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure and are used in similar applications.

    Naphthalen-2-yl derivatives: Compounds with naphthalene rings that exhibit similar aromatic properties.

Uniqueness

What sets 3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid apart is its combination of a bicyclic core with an aromatic naphthalene ring and a pyrazole moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23(21-16-8-10-17(11-9-16)22(21)24(29)30)26-19-12-25-27(14-19)13-18-6-3-5-15-4-1-2-7-20(15)18/h1-7,12,14,16-17,21-22H,8-11,13H2,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYICEYDXNCJDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

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